molecular formula C15H16N2O5S2 B2669682 N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-30-0

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2669682
CAS RN: 1448059-30-0
M. Wt: 368.42
InChI Key: VVIYWRHKHAHUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O5S2 and its molecular weight is 368.42. The purity is usually 95%.
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Scientific Research Applications

Ocular Hypotensive Activity

Research has highlighted the utility of benzo[b]thiophene-2-sulfonamide derivatives, including compounds structurally related to "N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide," in inhibiting ocular carbonic anhydrase for the potential treatment of glaucoma. These derivatives, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, have shown potent ocular hypotensive effects in preclinical models, indicating their relevance for clinical evaluation in glaucoma therapy (Graham et al., 1989).

Antihypertensive and Diuretic Potential

A study on quinazoline derivatives, including those with structural similarities to the compound , explored their antihypertensive and diuretic activities. These derivatives demonstrated significant efficacy, comparing favorably with standard drugs like metolazone, prazosin, and diazoxide, which are known for their antihypertensive and diuretic effects. This research suggests potential applications in managing hypertension and fluid retention (Rahman et al., 2014).

Anticancer Activity

Novel thiophene derivatives, encompassing the sulfonamide group, have been synthesized and evaluated for their anticancer properties, particularly against the human breast cancer cell line (MCF7). Several of these compounds demonstrated higher cytotoxic activities than the reference drug doxorubicin, indicating their potential as promising anticancer agents (Ghorab et al., 2014).

Antimicrobial and Antifungal Agents

Another study focused on the design and synthesis of azole derivatives as potential antimicrobial agents. The synthesized compounds, including sulfonamides, showed activity against various test microorganisms, highlighting their potential application in developing new antimicrobial treatments (Sahin et al., 2012).

Antimalarial and COVID-19 Potential

Research on antimalarial sulfonamides explored their utility in combating COVID-19 through computational calculations and molecular docking studies. The study found certain sulfonamides to exhibit antimalarial activity and potential effects against SARS-CoV-2, suggesting their dual-use in treating malaria and as part of COVID-19 therapeutic strategies (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-21-6-5-17(9-11-4-7-23-10-11)24(19,20)12-2-3-14-13(8-12)16-15(18)22-14/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIYWRHKHAHUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.